Product packaging for 3-Chloropent-2-enedioic acid(Cat. No.:)

3-Chloropent-2-enedioic acid

Cat. No.: B343919
M. Wt: 164.54 g/mol
InChI Key: PPCWILRGIFTXNS-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloropent-2-enedioic Acid is a halogenated derivative of pent-2-enedioic acid. As a member of the unsaturated dicarboxylic acid family, this compound serves as a versatile building block in organic synthesis and materials science research. Its structure, featuring both a reactive double bond and carboxylic acid groups, allows it to function as a Michael acceptor, enabling nucleophilic addition reactions that are valuable for creating more complex molecular architectures . The chlorine substituent further enhances its utility by offering a site for subsequent functionalization via cross-coupling or substitution reactions. Researchers investigate this compound for the development of novel polymers and resins. Halogenated unsaturated polycarboxylic acids are known to undergo copolymerization with various polyunsaturated compounds, such as styrene, leading to the formation of cation exchange resins and other functional materials . This compound is provided strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5ClO4 B343919 3-Chloropent-2-enedioic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5ClO4

Molecular Weight

164.54 g/mol

IUPAC Name

(E)-3-chloropent-2-enedioic acid

InChI

InChI=1S/C5H5ClO4/c6-3(1-4(7)8)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)/b3-1+

InChI Key

PPCWILRGIFTXNS-HNQUOIGGSA-N

SMILES

C(C(=CC(=O)O)Cl)C(=O)O

Isomeric SMILES

C(/C(=C\C(=O)O)/Cl)C(=O)O

Canonical SMILES

C(C(=CC(=O)O)Cl)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Chloropent 2 Enedioic Acid and Its Derivatives

Direct Halogenation Strategies for Unsaturated Carboxylic Acids

Direct halogenation of unsaturated carboxylic acids provides a straightforward route to halo-substituted analogs. acs.orgresearchgate.net These methods often involve the reaction of the unsaturated acid with a halogen source, sometimes in the presence of a catalyst or an activating agent. researchgate.net

Radical Chlorination Approaches

Radical chlorination offers a method for introducing chlorine atoms into organic molecules. For dicarboxylic acids, this approach can lead to mono- or poly-chlorinated products. For instance, the radical chlorination of cubane-1,4-dicarboxylic acid has been shown to yield a monochlorinated derivative as the major product (approximately 70%), along with several dichlorinated isomers (totaling about 20%). nih.govnih.govacs.org This method's selectivity can be influenced by the reaction conditions and the structure of the starting material. colab.ws While specific studies on the radical chlorination of pent-2-enedioic acid to directly yield the 3-chloro derivative are not extensively detailed in the provided results, the principles from related systems suggest its feasibility.

Decarboxylative Halogenation in Olefin Synthesis

Decarboxylative halogenation is a powerful method for the synthesis of organic halides from carboxylic acids, involving the replacement of a carboxyl group with a halogen atom. acs.orgnih.gov This process is particularly significant for producing halogen-containing olefins from unsaturated carboxylic acids. acs.orgnih.gov The reaction essentially cleaves a carbon-carbon bond, releasing carbon dioxide. nih.gov

Recent advancements have focused on developing transition-metal-free approaches for these transformations. rsc.org One such method involves the olefination of carboxylic acid salts, where mechanistic studies point towards an anionic decarboxylation followed by a halogen ion transfer. rsc.org Visible-light photoredox catalysis has also been employed for the decarboxylative halogenation of N-hydroxyphthalimide-activated carboxylic acids using inexpensive inorganic halide salts, avoiding the need for strong oxidants. wiley.comresearchgate.net

The classic Hunsdiecker–Borodin reaction, which traditionally uses silver carboxylate salts and a halogen, is a well-known example of decarboxylative halogenation. msu.edu Modifications of this reaction have been developed to overcome the need for strictly anhydrous conditions and to improve substrate scope. wiley.com These methods provide a viable synthetic route to vinyl halides from α,β-unsaturated carboxylic acids.

Functional Group Interconversion Routes from Related Precursors

Functional group interconversions (FGIs) are fundamental in organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comimperial.ac.uk In the context of synthesizing 3-chloropent-2-enedioic acid, a plausible strategy involves starting from a precursor that can be converted to the target molecule. For example, a hydroxyl group can be replaced by a chlorine atom. vanderbilt.edu The conversion of alcohols to alkyl halides is a common FGI, often achieved using reagents like thionyl chloride or phosphorus halides. jove.comphysicsandmathstutor.com

Another potential FGI route could involve the α-halogenation of a dicarboxylic acid derivative. jove.com While carboxylic acids themselves are not readily halogenated at the α-position, their conversion to an acid halide intermediate allows for enolization and subsequent reaction with a halogenating agent. jove.com The resulting α-halo acid halide can then be hydrolyzed to the α-halo carboxylic acid. jove.com

Stereoselective Synthesis of this compound Isomers

The stereoselective synthesis of specific isomers of this compound, such as the (E) or (Z) isomers, is crucial for applications where specific stereochemistry is required. The PubChem database lists the (E)-isomer of this compound. nih.gov

Stereoselective synthesis can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or enantioselective catalysts. ethz.ch For molecules with double bonds, controlling the E/Z stereochemistry is critical. chegg.com While specific literature on the stereoselective synthesis of this compound is not abundant in the search results, general methods for stereoselective olefination or halogenation could be applied. For instance, iodoetherification of diene diols has been used for the stereoselective synthesis of other complex cyclic systems. researchgate.net Similarly, stereoselective syntheses of other functionalized cyclic ethers have been reported. researchgate.net

Biocatalytic and Fermentation-Based Approaches for Related Compounds

Biocatalysis and fermentation are emerging as green and efficient alternatives for the production of chemicals. artofsmart.com.auhalo.science While there is no direct mention of the biocatalytic production of this compound in the provided search results, related compounds have been synthesized using these methods.

Enzymes, such as lipases and halohydrin dehalogenases, have been used in the synthesis of various organic compounds, including halogenated ones. mdpi.commdpi.com For example, a biocatalytic cascade has been developed to produce ethyl (R)-3-hydroxyglutarate, a key intermediate for a cholesterol-lowering drug, starting from a chlorinated precursor. mdpi.com Lipase-catalyzed polycondensations of dicarboxylic acids and diols are also well-established. mdpi.combeilstein-journals.orgresearchgate.net

Fermentation processes are used to produce various organic acids. halo.science These processes often require careful control of pH and subsequent purification of the target acid from the fermentation broth. halo.science The development of biocatalysts for the production of monomers from renewable resources, such as fatty acids to form dicarboxylic acids, is an active area of research. europa.eu These biocatalytic routes can offer high selectivity and reduce the environmental impact compared to traditional chemical synthesis. europa.eu

Chemical Reactivity and Mechanistic Investigations of 3 Chloropent 2 Enedioic Acid

Electrophilic and Nucleophilic Addition Reactions to the Alkene Moiety

The reactivity of the carbon-carbon double bond in 3-Chloropent-2-enedioic acid is significantly influenced by the electronic effects of its substituents. The presence of two electron-withdrawing carboxylic acid groups and an electronegative chlorine atom polarizes the alkene, rendering it electron-deficient.

This electron-poor nature makes the alkene moiety susceptible to nucleophilic addition reactions , specifically through a conjugate addition or Michael-type mechanism. Strong nucleophiles would preferentially attack the C4 carbon, leading to the formation of a stabilized enolate intermediate before subsequent protonation.

Conversely, electrophilic addition reactions , which are characteristic of electron-rich alkenes, are generally disfavored for this compound. An electrophile, such as a proton from a haloacid, would be repelled by the already electron-poor double bond. rhea-db.org While such reactions are mechanistically possible, they would require harsh conditions and are less favorable compared to nucleophilic pathways. The initial step of an electrophilic addition involves the formation of a carbocation intermediate, the stability of which would be undermined by the adjacent electron-withdrawing substituents. uhasselt.be

Carboxylic Acid Functional Group Transformations

Esterification Reactions and Derivative Synthesis

The two carboxylic acid groups in this compound can readily undergo esterification. The Fischer-Speier esterification, a classic method involving reaction with an alcohol under acidic catalysis, is a primary route for synthesizing its corresponding diesters. athabascau.ca The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. athabascau.ca

The esterification of muconic acid, a close structural analog, to produce diethyl terephthalate (B1205515) precursors highlights the industrial relevance of this transformation. cas.cn In one cascade process, muconic acid undergoes both esterification and a subsequent Diels-Alder reaction in ethanol. cas.cn The esterification not only protects the acid groups but also modulates the electronic properties of the molecule, which can be crucial for subsequent reactions. cas.cn Other methods, such as using dicyclohexylcarbodiimide (B1669883) (DCC) with a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), allow for esterification under milder, non-acidic conditions, which is suitable for sensitive substrates. orgsyn.org

Table 1: General Conditions for Esterification Reactions
MethodReagents & ConditionsProductKey Features
Fischer EsterificationAlcohol (e.g., Ethanol, Methanol), Strong Acid Catalyst (e.g., H₂SO₄), HeatDialkyl 3-chloropent-2-enedioateReversible; driven by excess alcohol or water removal. athabascau.ca
DCC/DMAP CouplingAlcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Aprotic Solvent (e.g., Dichloromethane)Dialkyl 3-chloropent-2-enedioateMild, room temperature conditions; avoids strong acids. orgsyn.org
Acid Chloride Route1. Thionyl Chloride (SOCl₂) 2. AlcoholDialkyl 3-chloropent-2-enedioateHighly efficient method involving conversion to a more reactive acyl chloride intermediate. athabascau.ca

Lactonization Pathways for Unsaturated Carboxylic Acids

Intramolecular cyclization, or lactonization, is a significant reaction pathway for this compound and its isomers, particularly in biological systems. The degradation of chlorocatechols by microorganisms often proceeds through 3-chloro-cis,cis-muconic acid, a structural isomer of the target compound. asm.orgnih.gov This intermediate undergoes a crucial enzymatic cycloisomerization.

Two distinct enzymatic pathways have been identified for 3-chloro-cis,cis-muconate (B1234730):

Conversion to Protoanemonin (B48344): Catalyzed by muconate cycloisomerases, the reaction proceeds through the formation of a 4-chloromuconolactone intermediate. This is followed by both elimination of the chloride ion and a decarboxylation step to yield the toxic metabolite, protoanemonin. nih.gov

Conversion to cis-Dienelactone (B1242186): Catalyzed by specialized chloromuconate cycloisomerases, this pathway also involves cyclization. However, the mechanism favors the elimination of hydrochloric acid from an enol/enolate intermediate, leading directly to cis-dienelactone (cis-4-carboxymethylenebut-2-en-4-olide), thus avoiding the formation of the toxic protoanemonin. nih.govasm.org

The regiochemistry of non-enzymatic lactonization can be highly dependent on pH and the specific halogen substituent. researchgate.net For 3-chloro- and 3-bromomuconates, acidic conditions (pH 0) favor the attack of the C-1 carboxylate onto the C-4 carbon, while at higher pH values (1-6), the C-6 carboxylate attacks the halide-bearing carbon, leading to halide expulsion. researchgate.net

Table 2: Enzymatic Lactonization Pathways of 3-Chloro-cis,cis-muconate
EnzymeSubstrateKey Intermediate(s)Final ProductReference
Muconate Cycloisomerase3-Chloro-cis,cis-muconate4-Chloromuconolactone, Enol/EnolateProtoanemonin nih.gov
Chloromuconate Cycloisomerase3-Chloro-cis,cis-muconateEnol/Enolatecis-Dienelactone nih.govasm.org

Reactivity of the Halogen Atom: Substitution and Elimination Reactions

The chlorine atom in this compound is a vinylic halide. Such halides are typically unreactive towards standard nucleophilic substitution (SN1/SN2) reactions. However, elimination reactions are prominent, especially in biological contexts.

The enzymatic conversion of 3-chloro-cis,cis-muconate to cis-dienelactone is a prime example of a dehydrohalogenation reaction. nih.govcreative-enzymes.com This reaction, catalyzed by chloromuconate cycloisomerase, involves the formal elimination of a molecule of HCl. The proposed mechanism suggests that after the initial cyclization to an enolate intermediate, the enzyme facilitates the abstraction of the chloride ion over protonation, leading to the formation of the dienelactone product. nih.gov This specific reactivity is a key step in the aerobic degradation pathway of chlorocatechols, enabling the detoxification and mineralization of chlorinated aromatic compounds. asm.orgasm.org

Under non-biological conditions, elimination of the vinylic chloride can be induced with strong bases, typically following an E2-like mechanism that requires an anti-periplanar arrangement of the departing hydrogen and chlorine atoms. researchgate.net

Decarboxylation Processes of the Dicarboxylic Acid Moiety

Decarboxylation, the loss of carbon dioxide, is a potential reaction for dicarboxylic acids upon heating. The ease of this reaction is often dependent on the relative positions of the functional groups. While this compound is not a β-keto acid, a class of compounds known for facile decarboxylation, its structural features still permit this transformation under certain conditions. masterorganicchemistry.comyoutube.com

The most relevant example is the enzymatic formation of protoanemonin from 3-chloro-cis,cis-muconate, which involves a simultaneous decarboxylation and dehalogenation. nih.gov This demonstrates that the molecular framework can support the loss of a carboxyl group. In another context, the degradation of a related compound, (2Z)-2-benzyl-4-chlorohex-2-enedioic acid, is proposed to proceed via decarboxylation to form (4E)-3-chloro-6-phenylhex-4-enoic acid.

In general, the thermal decarboxylation of unsaturated dicarboxylic acids can be challenging but is a known process in various chemical syntheses, often occurring as a final step after hydrolysis of ester precursors. scispace.com

Cycloaddition and Pericyclic Reactions Involving the Unsaturated System

The conjugated π-system within isomers of this compound suggests the potential for participation in pericyclic reactions, most notably cycloadditions. google.com The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. scispace.com

The structural analog, muconic acid, has been studied as a diene in Diels-Alder reactions. For the reaction to proceed, the diene must be able to adopt an s-cis conformation. The trans,trans-isomer of muconic acid is particularly suitable for this reaction, while the cis-isomers are sterically hindered. uhasselt.be Reacting trans,trans-muconic acid or its esters with dienophiles like ethylene (B1197577) is a key strategy in the bio-based production of terephthalic acid precursors. cas.cnosti.govresearchgate.net The reaction is typically performed at elevated temperatures and pressures. osti.gov

Given this precedent, it is expected that the (E,E)-isomer of this compound could act as a diene in Diels-Alder reactions. The electron-withdrawing chlorine and carboxyl groups would classify it as an electron-poor diene, favoring reactions with electron-rich dienophiles. The resulting substituted cyclohexene (B86901) could serve as a versatile synthetic intermediate.

Redox Chemistry of Chlorinated Unsaturated Carboxylic Acids

The redox chemistry of chlorinated unsaturated carboxylic acids, such as this compound, is dictated by the interplay of its key functional groups: the carbon-carbon double bond, the vinyl chloride moiety, and the two carboxylic acid groups. While specific research on the redox reactions of this compound is not extensively documented, its reactivity can be inferred from the established chemistry of related compounds, including unsaturated fatty acids and other chlorinated organic acids.

The electron-withdrawing nature of the chlorine atom and the carboxylic acid groups deactivates the double bond towards electrophilic attack, yet it remains the most reactive site for many redox transformations. The carboxylic acid groups are generally stable to oxidation but can be reduced under forcing conditions.

Oxidation Reactions

Oxidation of chlorinated unsaturated dicarboxylic acids can proceed via several pathways, primarily involving the carbon-carbon double bond.

One of the key oxidative pathways is the cleavage of the C=C double bond. Strong oxidizing agents like ozone or potassium permanganate (B83412) (KMnO₄) can break this bond, leading to the formation of smaller, more highly oxidized molecules. science.gov For instance, the oxidative cleavage of this compound would be expected to yield smaller carboxylic acids.

Another potential oxidative transformation involves the metabolism of related compounds. Studies on α-chlorinated fatty acids have shown that they can undergo ω-oxidation, a process involving hydroxylation at the terminal methyl group, followed by further oxidation to yield α-chlorinated dicarboxylic acids. science.govnih.gov This biological oxidation pathway highlights how chlorinated acids can be processed in physiological systems. nih.gov

The table below summarizes the expected products from the oxidation of this compound under different conditions.

Table 1: Potential Oxidation Products of this compound

Oxidizing Agent Expected Major Product(s) Reaction Type
Ozone (O₃), followed by reductive workup 2-oxopropanoic acid, 2-chloro-2-oxoacetic acid Ozonolysis

Reduction Reactions

The reduction of chlorinated unsaturated carboxylic acids can target either the carbon-carbon double bond or the carboxylic acid functionalities.

Catalytic hydrogenation is a common method for the reduction of carbon-carbon double bonds. In the presence of a metal catalyst such as palladium or platinum, this compound would be expected to be reduced to 3-chloropentanedioic acid.

The reduction of the carboxylic acid groups to primary alcohols requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction would convert the dicarboxylic acid into a diol. It is important to note that under these potent reducing conditions, reductive dehalogenation (the removal of the chlorine atom) may also occur as a side reaction.

The table below outlines the potential products from the reduction of this compound.

Table 2: Potential Reduction Products of this compound

Reducing Agent Expected Major Product(s) Reaction Type
Hydrogen (H₂), Palladium (Pd) catalyst 3-Chloropentanedioic acid Catalytic Hydrogenation
Lithium aluminum hydride (LiAlH₄) 3-Chloropentane-1,5-diol Carboxylic Acid Reduction

Mechanistic Investigations

The mechanisms of redox reactions involving chlorinated unsaturated carboxylic acids are influenced by the electronic properties of the molecule.

In electrophilic additions to the double bond, such as halogenation or hydrohalogenation, the reaction is initiated by the attack of the electrophile on the π-electrons of the C=C bond. For instance, the reaction with hypochlorous acid (HOCl) proceeds through a chloronium ion intermediate. mdpi.com The subsequent nucleophilic attack, in this case intramolecularly by a carboxylate group, leads to the formation of a cyclic product. mdpi.com The presence of electron-withdrawing groups, like chlorine and carboxylic acids, generally slows down the rate of electrophilic attack by reducing the electron density of the double bond. libretexts.orgphysicsandmathstutor.com

Redox reactions are fundamentally about the transfer of electrons, leading to changes in the oxidation states of the atoms involved. youtube.comncert.nic.in In the oxidation of this compound, the carbon atoms of the double bond increase their oxidation state. Conversely, during reduction, the oxidation states of these carbons decrease. Balancing these redox equations often requires the use of half-reactions to account for the electrons transferred. youtube.com

Advanced Spectroscopic and Structural Elucidation of 3 Chloropent 2 Enedioic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the stereochemistry and positional assignment of protons and carbons in a molecule. For 3-Chloropent-2-enedioic acid, both ¹H and ¹³C NMR are instrumental. Given the presence of a double bond, the molecule can exist as E and Z isomers, which would be distinguishable by NMR. The IUPAC name for the most commonly cited isomer is (E)-3-chloropent-2-enedioic acid. whitman.edu

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The vinyl proton (=CH-) will appear in the downfield region, typically between 5.5 and 7.5 ppm, due to the deshielding effect of the double bond and the adjacent carboxylic acid group. The chemical shift will also be influenced by the electronegative chlorine atom. The methylene (B1212753) protons (-CH₂-) adjacent to a carboxylic acid group would likely resonate between 2.0 and 3.0 ppm. rsc.org The protons of the two carboxylic acid groups (-COOH) are expected to be broad singlets in the far downfield region, usually above 10 ppm, and their exact position can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides direct information about the carbon skeleton. nih.gov For this compound, five distinct carbon signals are expected for each isomer. The carbons of the two carboxylic acid groups (C1 and C5) would appear in the most downfield region, typically between 165 and 185 ppm. The sp² hybridized carbons of the double bond (C2 and C3) would resonate in the range of 100-150 ppm. researchgate.net The carbon atom attached to the chlorine (C3) would be expected to be more downfield than the other vinylic carbon (C2). The sp³ hybridized methylene carbon (C4) would appear in the most upfield region, likely between 30 and 50 ppm.

Predicted ¹H NMR Chemical Shifts for (E)-3-Chloropent-2-enedioic acid

ProtonPredicted Chemical Shift (ppm)
=CH-~6.5 - 7.0
-CH₂-~3.0 - 3.5
-COOH> 10 (broad)

Predicted ¹³C NMR Chemical Shifts for (E)-3-Chloropent-2-enedioic acid

CarbonPredicted Chemical Shift (ppm)
C1 (-COOH)~168
C2 (=CH-)~125
C3 (=C(Cl)-)~140
C4 (-CH₂-)~35
C5 (-COOH)~172

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with high accuracy. For this compound (C₅H₅ClO₄), the exact mass of the molecular ion can be calculated and compared with the experimentally measured mass to confirm its identity. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. savemyexams.com

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For the [M-H]⁻ ion of this compound, several fragmentation pathways can be postulated based on the general fragmentation of dicarboxylic acids. researchgate.net Common fragmentation pathways for dicarboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). researchgate.net The presence of the chlorine atom and the double bond will also influence the fragmentation pattern.

Plausible Fragmentation Pathways for [M-H]⁻ of this compound:

A likely initial fragmentation would be the loss of CO₂ from one of the carboxylate groups. Another possibility is the loss of HCl. Subsequent fragmentations could involve further losses of small neutral molecules like H₂O or CO. The analysis of these fragmentation patterns is essential for the structural confirmation of the molecule, especially when analyzing complex mixtures. cam.ac.uk

Predicted Major Fragment Ions in Negative Ion Mode MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss
163/165119/121CO₂
163/165127HCl
119/121101/103H₂O
119/12191/93CO

Application in Suspect and Non-Target Screening in Complex Matrices

In environmental and biological analysis, suspect and non-target screening using LC-HRMS are powerful approaches to identify a wide range of chemicals without the need for authentic standards for every compound. acs.org this compound and related halogenated organic acids can be potential transformation products of industrial chemicals or pesticides. In such screening workflows, the high mass accuracy of HRMS allows for the generation of a list of potential elemental compositions from the measured m/z values. The characteristic isotopic pattern of chlorine would be a key filter to prioritize features corresponding to chlorinated compounds. acs.org Subsequent MS/MS analysis and comparison of the fragmentation pattern with in-silico generated fragmentation data or with data from spectral libraries can lead to the tentative identification of the compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the absorptions of the carboxylic acid groups. A very broad O-H stretching band would be observed in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the α,β-unsaturated carboxylic acid will appear as a strong band, typically around 1700-1725 cm⁻¹. The C=C stretching vibration is expected in the 1620-1680 cm⁻¹ region. The C-O stretching and O-H bending vibrations will be present in the fingerprint region (below 1500 cm⁻¹). nih.govcaspre.ca

Raman Spectroscopy: In the Raman spectrum, the C=C double bond stretching vibration is expected to be a strong and characteristic band, as the polarizability of this bond changes significantly during the vibration. The C=O stretching vibration will also be present, but often with a lower intensity than in the IR spectrum. The symmetric vibrations of the molecule will be more prominent in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
-COOHO-H stretch2500-3300 (broad)Weak
-COOHC=O stretch1700-1725 (strong)1700-1725 (moderate)
C=CC=C stretch1620-1680 (moderate)1620-1680 (strong)
C-ClC-Cl stretch600-800600-800

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, including bond lengths, bond angles, and intermolecular interactions in the solid state. The crystal structure of (E)-3-chloropent-2-enedioic acid has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 213117. whitman.edu This data provides unambiguous proof of the E-configuration of the double bond and reveals how the molecules pack in the crystal lattice. The analysis of the crystal structure would show the planarity of the double bond and the carboxylic acid groups, as well as the intermolecular hydrogen bonding network between the carboxylic acid moieties, which typically form dimers or extended chains.

Crystallographic Data for (E)-3-Chloropent-2-enedioic acid (CCDC 213117)

ParameterValue
CCDC Number213117
Empirical formulaC₅H₅ClO₄
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.95(2)
b (Å)13.07(3)
c (Å)6.09(2)
β (°)108.08(3)
Volume (ų)677.2(3)
Z4

Ion Mobility Spectrometry (IMS) for Isomer Differentiation and Conformational Studies

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. acs.orgscience.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for distinguishing between isomers that have the same mass-to-charge ratio. bohrium.comsavemyexams.com

For this compound, IMS could be employed to separate the E and Z isomers. These isomers would likely have different gas-phase conformations, leading to different collision cross-sections (CCS) and thus different drift times in the IMS cell. This capability is crucial as the biological activity and chemical reactivity of isomers can differ significantly.

Furthermore, IMS can provide insights into the conformational flexibility of the molecule. The dicarboxylic acid nature of the compound allows for different orientations of the carboxylic acid groups, which could be studied by IMS. The technique's ability to separate ions based on their three-dimensional structure makes it a powerful tool for detailed structural analysis, complementing the information obtained from other spectroscopic methods. acs.org

Computational and Theoretical Chemistry Studies on 3 Chloropent 2 Enedioic Acid

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping out potential reaction pathways and understanding reaction mechanisms at a molecular level.

Methodologies: By modeling the interaction of 3-chloropent-2-enedioic acid with various reactants, potential reaction pathways, such as addition, substitution, or elimination, can be explored. libretexts.orgnih.gov Transition state (TS) theory is central to this analysis. Computational methods are used to locate the transition state structures on the potential energy surface. libretexts.org Frequency calculations are then performed to verify that the located structure is a true transition state (characterized by a single imaginary frequency). The energy of the transition state determines the activation energy barrier for the reaction, providing insight into the reaction kinetics. acs.orgnih.gov

Plausible Reactions for Investigation: For this compound, interesting reactions to study would include nucleophilic attack at the carbon-carbon double bond, which is activated by the chlorine atom, or reactions involving the carboxylic acid groups, such as esterification or decarboxylation. wikipedia.orgacs.org The vinyl halide moiety suggests that reactions like SRN1 could be explored, which proceed through radical intermediates. researchgate.net Computational studies on similar chlorinated dicarboxylic acids have successfully elucidated mechanisms of radical chlorination. acs.orgnih.govnih.gov

Illustrative Reaction Coordinate Diagram Data:

This table illustrates the kind of data that would be generated from a reaction pathway analysis, using a hypothetical electrophilic addition reaction as an example.

Species Relative Energy (kcal/mol) (Illustrative)
Reactants 0.0
Transition State 1 +15.2
Intermediate -5.8
Transition State 2 +8.1
Products -12.5

Note: This data is hypothetical and intended to demonstrate the output of a computational reaction pathway study.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its reactivity and interactions.

Methodologies: Conformational analysis involves identifying the different spatial arrangements of the atoms (conformers) and their relative energies. For a molecule with rotatable bonds like this compound, a potential energy surface scan can be performed by systematically rotating around single bonds to find the most stable conformers. nih.gov

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of the molecule over time. wustl.edu In an MD simulation, the classical equations of motion are solved for all atoms in the system, allowing for the observation of conformational changes, vibrational motions, and interactions with solvent molecules. researchgate.netacs.org Constant-pH MD simulations can be particularly useful for dicarboxylic acids to study how their conformation changes with the protonation state of the acidic groups. researchgate.net

Expected Findings: For this compound, conformational analysis would likely focus on the rotation around the C-C single bonds and the orientation of the two carboxylic acid groups. It is known that for dicarboxylic acids, the relative orientation of the carboxyl groups can significantly impact their pKa values. researchgate.net MD simulations would reveal the preferred conformations in different environments (e.g., gas phase vs. aqueous solution) and the timescales of conformational transitions.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Methodologies: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. researchgate.netnih.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method is typically used for this purpose. nih.gov Studies have shown that while standard DFT methods can sometimes overestimate chemical shifts for chlorinated carbons, specific functionals like WC04 can provide more accurate predictions. nih.govdntb.gov.ua Calculations can also predict vibrational frequencies (Infrared and Raman spectra) and UV-Vis absorption spectra.

Illustrative Predicted 13C NMR Chemical Shifts:

Carbon Atom Predicted Chemical Shift (ppm) (Illustrative)
C1 (COOH) 168.5
C2 125.3
C3 (C-Cl) 135.8
C4 40.1
C5 (COOH) 172.4

Note: These are hypothetical values calculated for illustrative purposes. The accuracy of such predictions depends heavily on the computational level of theory and solvent models used.

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) or Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of a series of compounds with their reactivity or biological activity. nih.gov

Methodologies: To build an SRR model for a class of compounds including this compound, one would first need a dataset of related molecules with known reactivity data. Then, a variety of molecular descriptors would be calculated for each molecule using computational methods. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), or topological. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed reactivity.

Potential Applications: While no specific SRR models for this compound are published, such models could be developed to predict the reactivity of a series of substituted pentenedioic acids. For example, one could model how changes in substituents on the carbon backbone affect the acidity (pKa) of the carboxylic acid groups or the rate of a particular reaction. Studies on halogenated phenols and carboxylic acids have demonstrated the utility of QSAR in predicting properties like toxicity. researchgate.netblogspot.com The reactivity of vinyl halides is known to be influenced by the nature of the substituents on the double bond. researchgate.net

Environmental Chemistry and Transformation Pathways of 3 Chloropent 2 Enedioic Acid

Environmental Occurrence and Detection in Aqueous and Biological Systems

Direct detection of 3-chloropent-2-enedioic acid in environmental samples has not been widely reported in scientific literature. However, the occurrence of other chlorinated and non-chlorinated carboxylic acids in aqueous systems suggests potential pathways for its introduction and presence. For instance, studies of drinking-water treatment plants have identified a variety of carboxylic acids. nih.gov The concentrations and types of these acids can change depending on the water source and the disinfection methods used, such as chloramination or ozonation/chlorination. nih.gov In one study, 13 different carboxylic acids were detected in raw water, with concentrations varying seasonally. nih.gov The treatment process itself can lead to the formation of new carboxylic acids. nih.gov For example, chloramination resulted in the formation of four new acids, while ozonation/chlorination generated six new acids, some at high concentrations. nih.gov

One precursor of chloroform (B151607), 2-chloro-3-(trichloroacetyl)butenedioic acid, has been identified in chlorinated water, indicating that complex chlorinated dicarboxylic acids can be formed during water treatment. nih.gov

Abiotic Degradation Mechanisms

The chemical structure of this compound, featuring a carbon-carbon double bond, a chlorine substituent, and two carboxylic acid groups, makes it susceptible to various abiotic degradation processes.

The stability of this compound in aqueous environments is expected to be influenced by pH. The hydrolysis of the molecule could occur at the chlorine-substituted carbon or at the carboxylic acid groups. The reactivity of similar structures, such as maleamic acid derivatives, shows a strong dependence on pH for their hydrolysis. rsc.org

The chlorine atom attached to the double bond can undergo nucleophilic substitution by water, although this is generally a slow process for vinyl chlorides. The rate of hydrolysis of acyl chlorides to carboxylic acids is a well-established reaction, proceeding through a nucleophilic addition-elimination mechanism. docbrown.info While the chloro group in this compound is not an acyl chloride, this reactivity highlights the potential for substitution reactions.

The pH of the surrounding water will also determine the speciation of the carboxylic acid groups and the dominant chlorine species in solution. researchgate.net At weakly acidic pH (3.0-6.5), hypochlorous acid (HOCl) is the predominant species, which is a strong oxidizing agent. researchgate.net The dissociation of the dicarboxylic acid groups will also be pH-dependent, influencing the molecule's solubility and interaction with mineral surfaces and biological membranes.

Photochemical degradation is a significant pathway for the transformation of organic pollutants in sunlit surface waters. The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by photochemically produced reactive species. For many organic compounds, including dicarboxylic acids, reaction with hydroxyl radicals (•OH) is a major degradation pathway. researchgate.netnih.gov

The photocatalytic degradation of chlorinated organic compounds, such as dichloroacetic acid, has been studied using titanium dioxide (TiO2) as a photocatalyst. mdpi.comrsc.org In these systems, irradiation generates electron-hole pairs in the TiO2, leading to the formation of highly reactive oxygen species (ROS) like •OH that can oxidize the organic molecule. mdpi.com The degradation of dichloroacetic acid was found to be inhibited by the chloride ions produced during the reaction, which can compete for adsorption sites on the catalyst surface. rsc.org

The degradation of chlorinated ethanes has been shown to form organic acids only in the presence of oxygen, proceeding through peroxyl radicals. rsc.org For acid formation to occur from these radicals, at least one chlorine atom must be attached to the radical carbon. rsc.org Photochemical reactions involving iron species (photo-Fenton reactions) can also contribute to the degradation of chlorinated organic compounds. scispace.com

The degradation of trichloroethene (TCE) under aerobic conditions by pyrite (B73398) has been shown to produce dichloroacetic acid, glyoxylic acid, formic acid, and oxalic acid. scispace.com This indicates that unsaturated chlorinated compounds can be transformed into smaller, more oxidized organic acids through abiotic processes.

Redox reactions play a crucial role in the environmental fate of many organic contaminants. Chlorinated organic compounds can be transformed under both reducing (anaerobic) and oxidizing conditions.

Under anaerobic conditions, reductive dechlorination can occur, where chlorine atoms are sequentially replaced by hydrogen. This process can be mediated by reduced iron minerals or by electron shuttling compounds. nsf.govclu-in.orglbl.gov Biochar, a carbonaceous material, can facilitate the abiotic transformation of halogenated organic contaminants through its redox-active functional groups and conductive matrices. nsf.gov

Electron shuttles, which are organic molecules that can be reversibly reduced and oxidized, can enhance the transformation of a wide range of contaminants, including polyhalogenated compounds. nih.gov Microorganisms can reduce these shuttles, which then abiotically transfer electrons to the chlorinated compound. nih.gov

Under oxidizing conditions, advanced oxidation processes (AOPs) involving powerful oxidants like hydroxyl radicals can lead to the degradation and mineralization of chlorinated organic compounds. mdpi.com The Fenton reaction, which involves hydrogen peroxide and ferrous iron, is one such process effective in treating wastewater contaminated with chlorinated organics. scispace.com

Photolysis and Photochemical Degradation Pathways

Biotic Degradation Mechanisms

Microorganisms are key drivers in the breakdown of organic pollutants in the environment. The ability of microbial communities to degrade chlorinated compounds is well-documented.

The biodegradation of chlorinated compounds can occur under both aerobic and anaerobic conditions. researchgate.net Under aerobic conditions, microorganisms can use chlorinated compounds as a carbon source, often initiating the degradation by an oxidative attack. wur.nl For unsaturated hydrocarbons, this can involve oxidation of the double bond by monooxygenases. wur.nl

Anaerobic biodegradation often proceeds via reductive dechlorination, where the chlorinated compound serves as an electron acceptor. epa.govgavinpublishers.com This process, also known as halorespiration, is carried out by specific groups of bacteria, such as Dehalococcoides and other members of the Chloroflexi phylum. gavinpublishers.comnih.gov

Studies on dicarboxylic acids have shown that they can be fermented under anaerobic conditions. d-nb.info The degradation of adipate (B1204190) (a C6 dicarboxylic acid) by methanogenic enrichment cultures resulted in the formation of propionate (B1217596) and acetate. d-nb.info The primary degradation step was identified as β-oxidation rather than decarboxylation. d-nb.info

The presence of other chlorinated solvents can impact the biodegradation of a target compound. For instance, the biodegradation of 1,4-dioxane (B91453) was inhibited by several chlorinated solvents in the order: 1,1-dichloroethene > cis-1,2-diochloroethene > trichloroethene > 1,1,1-trichloroethane. acs.org This highlights the complexity of predicting biodegradation rates in mixed-contaminant scenarios. While specific studies on the biodegradation of this compound are lacking, the existing knowledge on the microbial degradation of both chlorinated hydrocarbons and dicarboxylic acids suggests that it is likely susceptible to microbial attack under various environmental conditions.

Table of Research Findings on the Degradation of Chlorinated Organic and Dicarboxylic Acids

Dehalogenation Pathways in Biological Systems

The biological breakdown of halogenated organic compounds is a critical process for environmental remediation. While specific studies on the microbial degradation of this compound are not extensively documented, the dehalogenation pathways can be inferred from research on structurally similar molecules. Dehalogenating enzymes, or dehalogenases, are known to cleave carbon-halogen bonds through various mechanisms, including hydrolytic, reductive, and oxygenolytic reactions. nih.govmdpi.com

For unsaturated aliphatic compounds like this compound, several enzymatic pathways are plausible. Hydrolytic dehalogenases, for instance, replace a halogen atom with a hydroxyl group from a water molecule. mdpi.com This is a common mechanism for the degradation of chlorinated aliphatic acids. mdpi.com Studies on compounds like 3-chloropropionic acid have identified specific bacterial strains, such as Lysinibacillus, Curtobacterium, Cytobacillus, and Rhodococcus, capable of utilizing the compound as a sole carbon source by initiating degradation through dechlorination. griffith.edu.au For example, the degradation of 3-chloropropionic acid by these bacteria was confirmed by the release of chloride ions into the medium. griffith.edu.au

Another potential pathway is reductive dehalogenation, where the halogen atom is replaced by a hydrogen atom. This process is typically observed under anaerobic conditions and involves enzymes that utilize cofactors like cobalamin (vitamin B12). mdpi.comresearchgate.net Furthermore, enzymes such as haloacrylate hydratases act on unsaturated chlorinated acids, like 3-chloroacrylic acid, although they function via hydration rather than direct dehalogenation. mdpi.com Haloperoxidases, found in various marine and terrestrial organisms, are enzymes that can catalyze halogenation of unsaturated carboxylic acids, suggesting that a reverse dehalogenation reaction could be mechanistically feasible under specific biological conditions. mdpi.com

The table below summarizes bacterial strains identified in the degradation of a similar compound, 3-chloropropionic acid, which provides insight into the types of microorganisms that may be involved in the dehalogenation of this compound.

Strain IDIdentified As (Closest Relative)Optimal Growth Concentration of 3-CPDegradation Timeframe (Approx.)Environment
O1 Lysinibacillus fusiformis20 mM6 daysCreek Water
O2 Curtobacterium luteum/oceanosedimentum20 mM6 daysCreek Water
O3 Cytobacillus firmus/oceanisediminis20 mM6 daysCreek Water
CX Rhodococcus zopfii20 mM6 daysBioremediation Facility
Data derived from studies on 3-chloropropionic acid degradation. griffith.edu.au

Formation as Disinfection By-Product (DBP) or Transformation Product in Chlorination Processes

Chlorination is a fundamental process for disinfecting drinking water, but it can lead to the formation of unintended and potentially harmful disinfection by-products (DBPs). researchgate.netmdpi.com These compounds are formed when chlorine reacts with natural organic matter (NOM), such as humic and fulvic acids, which are abundant in surface waters. nih.govosti.govhumic-substances.org

While this compound is not among the most commonly monitored DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs), its formation is chemically plausible. The structure of this compound—an unsaturated, chlorinated dicarboxylic acid—is consistent with the types of DBPs formed from the oxidation and fragmentation of complex organic precursors during chlorination. mdpi.comdergipark.org.tr

The reaction mechanism involves the electrophilic attack of chlorine on the electron-rich moieties within humic substances, such as phenolic, enolic, and other activated aromatic or aliphatic structures. osti.govresearchgate.net This leads to substitution and oxidation reactions, breaking down the large NOM molecules into smaller, functionalized fragments. The presence of both a double bond and carboxylic acid groups in this compound suggests it could be an intermediate product resulting from the ring-opening of aromatic precursors or the oxidation of other unsaturated organic contaminants.

Research on the degradation of other organic pollutants supports this. For example, the degradation of the disinfectant chlorophene has been shown to produce related chlorinated unsaturated acids, such as (2Z)-2-benzyl-4-chloropent-2-enoic acid. taltech.ee This demonstrates that chlorinated pentenoic acid structures can be formed as transformation products in oxidative water treatment processes. The specific yield and formation kinetics of this compound would depend on various factors, including the chemical nature of the organic precursors, chlorine dose, pH, temperature, and reaction time. dergipark.org.tr

The table below outlines key factors that influence the formation of halogenated DBPs during water chlorination.

FactorInfluence on DBP Formation
Precursor Type (NOM) Humic acids generally yield more DBPs than fulvic acids. The chemical structure of NOM is a primary determinant of the types and quantities of DBPs formed. osti.govhumic-substances.org
Chlorine Dose Higher chlorine doses generally lead to increased DBP formation, up to a certain point where degradation of DBPs may occur. dergipark.org.tr
pH pH affects the speciation of chlorine and the reactivity of organic precursors. For instance, chloroform formation is favored at higher pH, while some haloacetic acids are more readily formed at lower pH. dergipark.org.tr
Temperature Higher temperatures typically increase the rate of DBP formation reactions.
Bromide Concentration The presence of bromide ions can lead to the formation of brominated and mixed bromo-chloro DBPs, which can be more toxic than their chlorinated analogs. nih.gov
Contact Time Longer contact times between chlorine and organic matter generally result in higher concentrations of DBPs.

Environmental Fate Modeling and Persistence Assessment

Assessing the environmental fate and persistence of a chemical like this compound is essential for understanding its potential environmental impact. This is often achieved through environmental fate modeling and persistence assessments, which may utilize Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comeuropa.eu

Environmental Fate Modeling: These models simulate a chemical's distribution and transformation in various environmental compartments, such as water, soil, and air. nih.govnih.gov For a water-soluble and non-volatile compound like this compound, key modeled processes would include advection (transport with water flow), sorption to sediment and soil, and degradation (biotic and abiotic). santos.com Its dicarboxylic acid nature suggests high water solubility and low potential for bioaccumulation, similar to its non-chlorinated analog, fumaric acid. santos.com However, the presence of the chlorine atom significantly alters its properties.

Persistence Assessment: Persistence is a measure of how long a chemical remains in the environment. It is often defined by its degradation half-life. The persistence of this compound is influenced by its susceptibility to biodegradation and abiotic degradation processes like photolysis and hydrolysis.

Biodegradation: The chlorine atom on the double bond is expected to increase the compound's recalcitrance to microbial degradation compared to non-halogenated analogs like fumaric acid, which is readily biodegradable. taltech.eesantos.com Dehalogenation is often the rate-limiting step in the breakdown of such compounds. mdpi.com

QSAR Modeling: In the absence of extensive experimental data, QSAR models are valuable tools. researchgate.net These models correlate a chemical's structural properties (descriptors) with its environmental behavior (e.g., degradation rate). europa.eunih.gov For this compound, relevant descriptors would include molecular weight, the energy of molecular orbitals (LUMO), and the presence of specific functional groups (C=C, -COOH, C-Cl). mdpi.comnih.gov QSAR studies on other halogenated aliphatic compounds have shown that factors like the number and type of halogen atoms and bond dissociation energies are crucial for predicting reductive dehalogenation rates. researchgate.net The presence of the electron-withdrawing carboxylic acid groups and the chlorine atom would be key inputs for any QSAR prediction of its environmental half-life. mdpi.com

The likely environmental profile of this compound, inferred from its structure and comparison with related compounds, is summarized below.

Environmental ParameterPredicted Behavior for this compoundRationale
Persistence Moderately persistentThe C-Cl bond generally increases resistance to biodegradation compared to non-halogenated analogs. taltech.ee
Bioaccumulation LowHigh water solubility due to two carboxylic acid groups suggests low partitioning into fatty tissues. santos.com
Mobility in Soil/Water HighAs an organic acid, it is expected to be highly water-soluble and mobile in aqueous environments, with low sorption to organic matter. santos.com
Primary Degradation Pathway Microbial DehalogenationBiological processes are the most likely route for initial breakdown in soil and water. mdpi.comgriffith.edu.au

Potential Applications and Interdisciplinary Research of 3 Chloropent 2 Enedioic Acid

Role as a Key Synthetic Intermediate in Organic Synthesis

As a polyfunctional molecule, 3-chloropent-2-enedioic acid holds potential as a versatile building block in organic synthesis. The carboxylic acid groups can be converted into a wide array of derivatives such as esters, amides, and acid chlorides, while the vinyl chloride moiety offers a site for various coupling reactions or nucleophilic substitutions.

Research on the degradation of related complex chlorinated compounds has shown that chlorinated enedioic acid structures can be key intermediates. For instance, in studies on the sonochemical degradation of the disinfectant chlorophene, a proposed pathway involves the formation of (2Z)-2-benzyl-4-chlorohex-2-enedioic acid. taltech.ee This intermediate is then subject to further reactions like decarboxylation, demonstrating the chemical reactivity of this class of compounds. taltech.ee The reactivity of the chloro-alkene group, combined with the two carboxylic acid handles, suggests that this compound could serve as a precursor for synthesizing complex heterocyclic compounds or other valuable fine chemicals. The diesters of the acid, such as dimethyl 3-chloropent-2-enedioate, are also noted as related compounds in chemical databases, indicating their role in synthetic pathways. chemsrc.com

Advanced Materials Science Applications

The unique combination of functional groups in this compound makes it a promising candidate for the development of novel materials with tailored properties.

Polymer Chemistry and Monomer Development

Dicarboxylic acids are fundamental monomers in the production of condensation polymers, such as polyesters and polyamides. savemyexams.comwikipedia.org this compound, with its two carboxylic acid groups, can potentially be used in step-growth polymerization reactions with diols or diamines to create new polymers.

The presence of the chlorine atom and the double bond within the polymer backbone would be expected to impart specific properties. For example, the chlorine atom could enhance fire resistance or modify the polymer's refractive index. Furthermore, these functional groups can serve as sites for post-polymerization modification. Research on polymers containing chlorinated monomers, such as poly(3-chloro-2-hydroxypropyl methacrylate), highlights their use as versatile platforms for further functionalization via nucleophilic substitution of the chlorine atom. rsc.org This approach could be applied to polymers derived from this compound to attach a wide range of functional moieties, thereby tailoring the final properties of the material for specific applications. The use of carboxyl-group containing monomers is a well-established strategy in the development of specialty polymers like acrylic rubbers. google.com

Table 1: Potential Polymer Systems Utilizing this compound

Polymer Class Co-monomer Potential Linkage Key Feature from Monomer
Polyester Diol (e.g., Ethane-1,2-diol) Ester Chlorine-functionalized backbone
Polyamide Diamine (e.g., Hexane-1,6-diamine) Amide Chlorine-functionalized backbone

Surface Modification and Functional Materials Design

The design of functional surfaces is a critical area of materials science, and carboxylic acids are well-known for their ability to self-assemble on certain substrates. Studies have extensively demonstrated that carboxylic acids form well-ordered, two-dimensional supramolecular structures on metal surfaces like silver (Ag). uni-muenchen.desemanticscholar.org The carboxylic acid groups anchor the molecules to the surface, often through deprotonation to form carboxylates, while intermolecular interactions guide the assembly into predictable patterns. semanticscholar.orgresearchgate.net

Following this principle, this compound could be used to modify metal surfaces. The two carboxylic acid groups provide strong anchoring points. The exposed chlorinated vinyl group would then functionalize the surface, altering its chemical properties such as wettability, adhesion, or reactivity. This could be a strategy for creating surfaces with specific binding sites or for preparing substrates for the subsequent growth of more complex molecular architectures.

Supramolecular Chemistry and Crystal Engineering

Crystal engineering relies on understanding and utilizing intermolecular interactions to design and construct solid-state architectures with desired properties. The dicarboxylic acid motif is a cornerstone of this field, renowned for its ability to form robust and directional hydrogen bonds.

In a broader context, unsaturated dicarboxylates are used as "tethers" or "linkers" in coordination chemistry to connect metal centers, forming metal-organic frameworks (MOFs) or discrete supramolecular complexes. acs.orgnih.gov In a notable study, various unsaturated dicarboxylate dianions were used to link dimolybdenum units, with the nature of the linker influencing the electrochemical properties of the final complex. acs.orgnih.gov This highlights the role of molecules like this compound as building blocks in the rational design of complex, functional supramolecular systems.

Table 2: Crystallographic Information for (E)-3-Chloropent-2-enedioic Acid

Parameter Value Reference
CCDC Number 213117 nih.gov
Associated Article (DOI) 10.1021/ja029101i nih.govacs.org
Formula C₅H₅ClO₄ nih.gov
Crystal System (Not specified in abstract) -

Probes for Biochemical Pathways and Enzyme Inhibition Studies (based on related structures)

The structural similarity of this compound to endogenous dicarboxylates, such as succinate (B1194679) and fumarate, suggests its potential as a tool in biochemical studies, particularly in the area of enzyme inhibition.

Many enzymes in central metabolic pathways recognize small dicarboxylic acids as substrates. A classic example is the enzyme succinate dehydrogenase, which is competitively inhibited by malonate (propanedioate), a molecule with a similar shape to the natural substrate, succinate (butanedioate). chemguide.co.uk The inhibitor binds to the active site but cannot be chemically transformed, thus blocking the enzyme's function. chemguide.co.uk

Halogenated analogues of natural substrates are often potent enzyme inhibitors. Research has shown that other unsaturated dicarboxylic acids can act as effective enzyme inhibitors, for instance, against tyrosinase. google.com The related compound, (2Z)-2-fluorobut-2-enedioic acid, is explicitly described as an enzyme inhibitor that binds to the active site of enzymes. biosynth.com Furthermore, studies on various inhibitor classes have demonstrated that the inclusion of halogen atoms can significantly enhance inhibitory activity. mdpi.com The vinyl chloride group in this compound is an electrophilic center and could potentially act as a reactive "warhead," forming a covalent bond with a nucleophilic amino acid residue in an enzyme's active site, leading to irreversible inhibition. Such inhibitors are valuable as biochemical probes to identify and study enzyme mechanisms.

Table 3: Comparison of Related Dicarboxylic Acids in Enzyme Inhibition

Compound Target Enzyme (or class) Inhibition Type/Observation Reference
Malonate Succinate Dehydrogenase Competitive Inhibition chemguide.co.uk
(2Z)-2-Fluorobut-2-enedioic acid Enzymes (general) Binds to active site biosynth.com
Unsaturated Dioic Acids Tyrosinase Effective inhibitors google.com
Dicarboxylic Acids (general) Carboxypeptidase A Stronger inhibitors than monocarboxylic acids cdnsciencepub.com

Future Research Directions and Emerging Challenges in 3 Chloropent 2 Enedioic Acid Chemistry

Development of Green and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign synthetic methods. For a molecule like 3-Chloropent-2-enedioic acid, moving away from traditional chemical synthesis that may use harsh reagents is a primary challenge.

Current Landscape and Future Goals: Conventional synthesis of chlorinated and unsaturated acids can involve multi-step processes with significant waste generation. Future research will likely focus on catalytic and biocatalytic methods that offer higher atom economy, milder reaction conditions, and the use of renewable feedstocks.

Key Research Thrusts:

Biocatalytic Synthesis: A promising avenue is the use of enzymes to produce muconic acid derivatives, which are structurally similar to this compound. rsc.org Research into engineered microorganisms or isolated enzymes could enable the direct synthesis from simple, renewable starting materials. For instance, modified P. putida has been used for the synthesis of muconic acids. rsc.orgtandfonline.com The challenge lies in identifying or engineering an enzyme capable of stereospecific chlorination on the pentenedioic acid backbone.

Catalytic Ozonolysis: Novel chemical methods, such as the ozonation of catechol in the presence of a base to produce cis,cis-muconic acid, offer a simplified, one-step synthesis that aligns with green chemistry principles by reducing reagent use. mdpi.com Adapting such methods for the synthesis of chlorinated analogues could be a significant breakthrough.

Metathesis Reactions: Olefin metathesis using catalysts like the Grubbs catalyst has proven effective for synthesizing long-chain unsaturated dicarboxylic acids from renewable fatty acids. Exploring the application of this technology to shorter, functionalized chains could provide a direct and efficient route.

Synthesis ApproachPotential AdvantagesKey Challenges for this compound
Biocatalysis High selectivity, mild conditions, renewable feedstocks. rsc.orgIdentifying/engineering enzymes for specific chlorination.
Catalytic Ozonolysis Simplified one-step process, reduced reagent use. mdpi.comControlling selectivity of chlorination and ozonolysis.
Olefin Metathesis High conversion rates, solvent-free conditions possible.Substrate specificity and catalyst stability with chlorinated compounds.

Comprehensive Elucidation of Complex Degradation Mechanisms

Understanding how this compound behaves and persists in the environment is crucial. As a chlorinated organic acid, it is expected to exhibit some resistance to degradation.

Anticipated Degradation Pathways: The degradation of chlorinated organic compounds in the environment can proceed through both biotic and abiotic pathways. For this compound, research should focus on:

Microbial Degradation: Investigating the role of soil and aquatic microorganisms in breaking down the molecule. It is known that some fungi can degrade highly chlorinated organic pollutants, like chlorendic acid, potentially through the action of Fenton-mediated hydroxyl radicals. This suggests that similar microbial pathways could be relevant for this compound.

Photochemical Degradation: The unsaturated double bond in the molecule makes it a potential target for photochemical reactions in the presence of sunlight, which could lead to isomerization or breakdown.

Ring Cleavage Products: Studies on the chlorination of phenols have shown the formation of chlorinated C4-dicarboxylic acids as ring cleavage byproducts. researchgate.net It is plausible that this compound could be a stable intermediate or a final product in the degradation of more complex chlorinated aromatic compounds.

An emerging challenge is to understand the complete degradation cascade, including the identification of all intermediate products and their respective toxicities.

Advancements in Ultra-Trace Analytical Detection in Diverse Matrices

The detection and quantification of trace levels of chemical compounds in complex environmental samples like water, soil, and biological tissues is a persistent analytical challenge.

State-of-the-Art and Future Needs: Recent advancements have enabled the tentative identification of this compound in environmental samples. One study successfully employed ion mobility-high-resolution mass spectrometry (IM-HRMS) for the non-target screening of contaminants in zebra mussels, where this compound was identified. researchgate.net This technique provides an extra dimension of separation, enhancing spectral quality and confidence in identification. researchgate.net

Future research should aim to:

Develop and validate targeted quantitative methods with extremely low detection limits (ng/L or lower).

Optimize sample preparation techniques, such as solid-phase extraction, to effectively isolate the compound from complex matrices.

Create certified reference materials to ensure accuracy and comparability of data across different laboratories.

Analytical TechniqueStrengths for this compound DetectionFuture Research Focus
LC-MS/MS High selectivity and sensitivity for targeted quantification.Method development for routine monitoring.
IM-HRMS Separation of isobars, enhanced identification confidence in complex samples. researchgate.netBuilding spectral libraries and expanding applications to other matrices.
GC-MS Suitable for volatile derivatives, established methods for chlorinated acids exist. acs.orgDevelopment of efficient and robust derivatization methods.

Integrated Environmental Impact Assessment Methodologies

Assessing the full environmental impact of this compound requires a multi-faceted approach that goes beyond simple toxicity testing.

Key Assessment Areas:

Ecotoxicology: While data on this compound is lacking, research on other chlorinated fatty acids has shown they can be accumulated by organisms and transferred through the food web. scholarlypublishingcollective.org These compounds can exhibit toxicity, for instance by impairing sperm motility, without triggering the usual detoxification enzyme systems in fish. scholarlypublishingcollective.org Future studies must evaluate the acute and chronic toxicity of this compound on a range of aquatic and terrestrial organisms.

Persistence and Bioaccumulation: Determining the compound's half-life in various environmental compartments (soil, water, sediment) and its potential to bioaccumulate in living organisms is a priority. The chlorine atom and dicarboxylic acid structure will influence its lipophilicity and persistence.

Risk Assessment Modeling: Integrated models that combine fate and transport data with toxicological endpoints are needed to predict environmental concentrations and potential risks to ecosystems and human health. This includes understanding its potential formation as a disinfection byproduct in water treatment. researchgate.net

Design and Synthesis of Novel Functional Molecules and Materials

The unique structure of this compound, with its combination of a chloro-substituent, a carbon-carbon double bond, and two carboxylic acid groups, makes it a potentially valuable building block in materials science.

Potential Applications:

Polymer Synthesis: Dicarboxylic acids are fundamental monomers for producing polyesters and polyamides. mdpi.comuhasselt.be The double bond in this compound could be preserved during polymerization to create unsaturated polyesters. mdpi.com These materials can be subsequently cross-linked or functionalized, opening applications in coatings, resins, and advanced elastomers.

Functional Materials: The chlorine atom can modify the properties of resulting materials, potentially enhancing flame retardancy, chemical resistance, or altering electronic properties. Halogenated organic compounds are already used to create materials with specific functionalities.

Specialty Chemicals: The reactive sites on the molecule could be used to synthesize more complex molecules for applications in pharmaceuticals or agrochemicals, where chlorinated compounds play a significant role.

The primary challenge in this area is to first develop a scalable and cost-effective synthesis for the monomer itself. Following that, extensive research will be needed to polymerize it and to characterize the physical, chemical, and mechanical properties of the resulting materials.

Q & A

Q. What experimental strategies address contradictory data in studies investigating the acid’s role in enzyme inhibition?

  • Methodology : Design dose-response assays with strict control of pH and ionic strength to isolate the compound’s effect. Use clustered data analysis (e.g., linear mixed-effects models) to account for repeated measurements and nested variables. Compare results with literature using meta-analysis tools (e.g., RevMan) to resolve discrepancies. If inhibition mechanisms conflict, employ stopped-flow kinetics or X-ray crystallography to visualize binding interactions .

Q. How can researchers design experiments to explore the compound’s potential as a chelating agent for metal recovery?

  • Methodology : Conduct batch adsorption studies with varying metal concentrations (e.g., Cu²⁺, Fe³⁺) under controlled pH (2–6). Use atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal uptake. For mechanistic insights, pair with FTIR to detect shifts in carboxylate stretching frequencies or EXAFS to study coordination geometry. Optimize conditions via response surface methodology (RSM) .

Methodological Frameworks

Q. What statistical approaches are appropriate for analyzing non-linear kinetics in reactions involving this compound?

  • Methodology : Apply non-linear regression models (e.g., Michaelis-Menten or Hill equations) using software like GraphPad Prism. For time-resolved data, use singular value decomposition (SVD) to deconvolute overlapping intermediates. Validate models with bootstrapping or Monte Carlo simulations to assess confidence intervals .

Q. How should researchers document experimental protocols to ensure reproducibility in multi-step syntheses?

  • Methodology : Adhere to the CRediT (Contributor Roles Taxonomy) framework for detailed role assignment. Use electronic lab notebooks (ELNs) to record reaction parameters (e.g., stoichiometry, catalyst loading, temperature gradients). Include raw data (e.g., NMR FID files, chromatograms) as supplementary materials. For peer review, pre-register protocols on platforms like Open Science Framework (OSF) .

Data Presentation and Ethics

Q. What are best practices for visualizing the compound’s structural and electronic properties in publications?

  • Methodology : Use ChemDraw for 2D structures and PyMOL or VMD for 3D renderings of DFT-optimized geometries. Include electrostatic potential maps and orbital diagrams. For spectra, label key peaks with chemical shifts/assignments and provide raw data in repositories like Zenodo .

Q. How can researchers ethically navigate conflicting intellectual property (IP) claims when publishing novel applications of this compound?

  • Methodology : Conduct a prior art search using databases like SciFinder or Derwent Innovation. Disclose all funding sources and patent filings in the manuscript. For collaborative work, draft a material transfer agreement (MTA) to define IP ownership preemptively .

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